N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide” is a chemical compound with the molecular formula C13H16N2O2S and a molecular weight of 264.34. It is also known as Teclozan, an antiprotozoal agent typically employed as a therapy to treat protozoan infections .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “this compound”, has been reported in the literature . A series of N-(6-chlorobenzothiazol-2-yl)-2-substituted-acetamides were synthesized and characterized by IR, 1H NMR, mass, and elemental analysis .Scientific Research Applications
Antitumor Activity
N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide derivatives have been explored for their potential in cancer treatment. Notably, derivatives with different heterocyclic ring systems were synthesized and screened for antitumor activity against various human tumor cell lines. The research identified compounds with considerable anticancer activity, highlighting the therapeutic potential of these compounds in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).
Antioxidant and Anti-inflammatory Properties
Studies have also delved into the antioxidant and anti-inflammatory properties of benzothiazol-2-ylidene]acetamide derivatives. A range of such compounds were synthesized and evaluated, showing notable antioxidant activity in several assays and excellent anti-inflammatory activity. This suggests a potential therapeutic role of these compounds in managing conditions associated with oxidative stress and inflammation (Koppireddi et al., 2013).
Analgesic Activity
The analgesic potential of acetamide derivatives has been investigated, with specific derivatives demonstrating significant pain-relieving effects in various pain models. This research sheds light on the potential use of these compounds in pain management (Kaplancıklı et al., 2012).
Antimicrobial Activity
Various studies have synthesized and tested benzothiazol-2-ylidene]acetamide derivatives for their antimicrobial properties. These compounds have been found to exhibit potent activity against a spectrum of bacterial and fungal species, suggesting their potential use in treating infectious diseases. Some compounds were specifically highlighted for their potent antimicrobial properties (Incerti et al., 2017).
Photovoltaic Efficiency and Ligand-Protein Interactions
Research has also focused on the photovoltaic efficiency and ligand-protein interactions of benzothiazolinone acetamide analogs. These studies involve spectroscopic and quantum mechanical studies to assess the potential of these compounds in dye-sensitized solar cells and their interaction with proteins, hinting at a wide range of applications (Mary et al., 2020).
Photophysical Properties
The photophysical properties of amide hydrogen-bonded N-(benzo[d]thiazol-2-yl) acetamide crystals have been studied, revealing insights into their hydrogen bond associations and potential applications in various fields, including materials science (Balijapalli et al., 2017).
Hypoglycemic Activity
Studies on novel acetamide derivatives have shown significant hypoglycemic activity, indicating potential use in managing diabetes. The toxicity effects of these compounds were also assessed, ensuring their safety for potential therapeutic use (Nikaljea, Choudharia, & Une, 2012).
Mechanism of Action
Target of Action
The primary target of the compound (Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is an attractive target for antidiabetic drug discovery due to its pivotal role as a negative regulator of insulin and leptin signaling .
Mode of Action
(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide interacts with PTP1B, inhibiting its activity . This inhibition results in enhanced insulin and leptin signaling, which can be beneficial in the management of Type II diabetes .
Biochemical Pathways
The compound’s action on PTP1B affects the insulin and leptin signaling pathways . By inhibiting PTP1B, (Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide enhances these pathways, potentially improving glucose regulation and energy balance .
Pharmacokinetics
The compound has shown good in vitro ptp1b inhibitory potency and in vivo antihyperglycemic efficacy , suggesting favorable pharmacokinetic properties.
Result of Action
The molecular effect of (Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide’s action is the inhibition of PTP1B . This leads to enhanced insulin and leptin signaling at the cellular level . The compound also exhibited good anti-hyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats .
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-3-17-9-8-15-11-6-4-5-7-12(11)18-13(15)14-10(2)16/h4-7H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOVKWGJSLVCHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2SC1=NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.